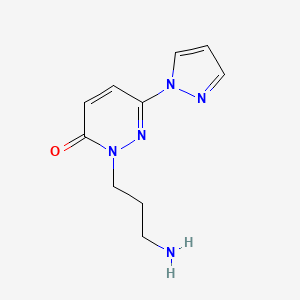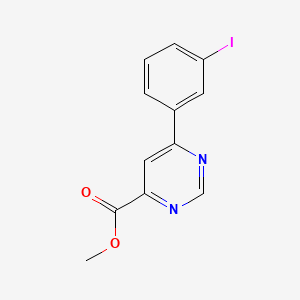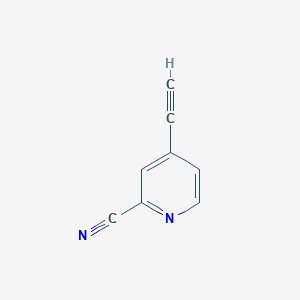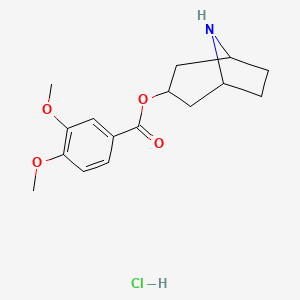
2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
2-(3-Aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one, commonly known as APPD, is an organic compound with a wide range of applications in the scientific research and pharmaceutical industries. This compound is a member of the pyridazine family, and is a heterocyclic compound composed of nitrogen, carbon, and hydrogen atoms. APPD is a versatile compound that can be used in a variety of laboratory experiments and applications, including synthesis methods, scientific research, and biochemical and physiological effects.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
Research on compounds similar to 2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one primarily focuses on the field of heterocyclic chemistry. These studies involve the synthesis of complex molecules that have applications in medicinal chemistry and drug development.
Synthesis of Heterocyclic Compounds
Novel 1-[6-(p-tolyl) pyridazin-3-yl]pyrazole-o-aminonitriles were formed, leading to the creation of pyrazolo[3,4-d]pyrimidines and 1,2,4-triazolo[5,1-f]pyrimidines. These compounds are anticipated to have significant chemical and pharmacological activities (Al-Afaleq & Abubshait, 2001).
Molecular and Crystal Structure Studies
The molecular and crystal structures of similar compounds have been established using X-ray diffraction analysis, contributing to the understanding of their chemical properties (Rodinovskaya et al., 2003).
Green Chemistry Approaches
Studies have explored the solvent-free synthesis of pyrano[2,3-c]pyrazoles, which are relevant to the eco-friendly production of these compounds (Al-Matar et al., 2010).
Potential Pharmacological Applications
The research also delves into the potential pharmacological applications of these compounds, although specific information on 2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is limited.
Anti-Inflammatory and Other Activities
Some derivatives of pyrazole compounds have shown remarkable anti-inflammatory activity in animal models, as well as other effects like analgesic, antipyretic, and antiarrhythmic activities (Bruno et al., 1992).
Anticancer Potential
Certain pyridazine and pyrimidine derivatives, closely related to the compound , have been investigated for their potential as anticancer agents (Temple et al., 1987).
Antimicrobial Properties
Some pyrazole derivatives have been studied for their antimicrobial properties, providing insights into potential therapeutic applications (Hafez et al., 2016).
Propriétés
IUPAC Name |
2-(3-aminopropyl)-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-5-1-7-15-10(16)4-3-9(13-15)14-8-2-6-12-14/h2-4,6,8H,1,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBRFKKZKNVXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)



![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)
![8-(2,3-Dihydro-1H-inden-2-yl)-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1484516.png)
![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)


![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)
![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)
